molecular formula C21H16F3N3OS B11533391 2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11533391
M. Wt: 415.4 g/mol
InChI Key: BYLJRSSQAMQTCB-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.

    Addition of the Trifluoromethylphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated intermediate.

    Formation of the Carbonitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl and nitrile groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, CN⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance biological activity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene and hexahydroquinoline moieties contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-oxo-4-(phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the thiophene and trifluoromethyl groups, resulting in different chemical and biological properties.

    2-Amino-5-oxo-4-(thiophen-2-yl)-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile:

Uniqueness

The presence of both the thiophene and trifluoromethyl groups in 2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique. These groups enhance the compound’s electronic properties, making it more versatile for various applications in chemistry, biology, and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H16F3N3OS

Molecular Weight

415.4 g/mol

IUPAC Name

2-amino-5-oxo-4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H16F3N3OS/c22-21(23,24)12-4-1-5-13(10-12)27-15-6-2-7-16(28)19(15)18(14(11-25)20(27)26)17-8-3-9-29-17/h1,3-5,8-10,18H,2,6-7,26H2

InChI Key

BYLJRSSQAMQTCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=CS4)C(=O)C1

Origin of Product

United States

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